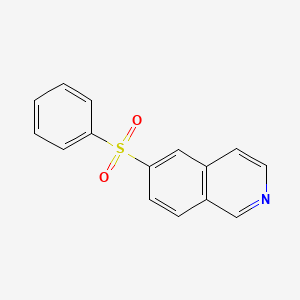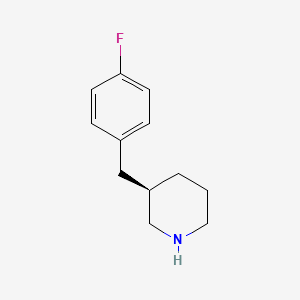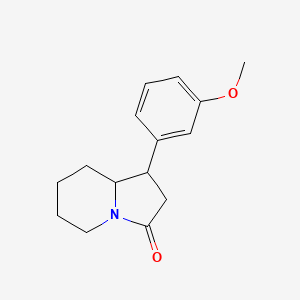
1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one is a synthetic organic compound that belongs to the class of indolizines. Indolizines are heterocyclic compounds containing a fused pyrrole and pyridine ring. The presence of a methoxyphenyl group adds to its chemical diversity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one typically involves multi-step organic reactions. One possible route could be:
Starting Material: Begin with a suitable indolizine precursor.
Functionalization: Introduce the methoxyphenyl group through electrophilic aromatic substitution or other suitable methods.
Cyclization: Form the tetrahydroindolizine ring system through cyclization reactions, possibly using catalytic hydrogenation or other cyclization techniques.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production. This includes:
Catalysts: Use of efficient catalysts to increase yield and reduce reaction time.
Reaction Conditions: Optimization of temperature, pressure, and solvent conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the indolizine ring to form dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions on the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Use of halogenating agents or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Exploration of its pharmacological properties for drug development.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one would depend on its specific interactions with biological targets. Potential mechanisms could include:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-phenylindolizine: Lacks the methoxy group, which may affect its biological activity.
1-(4-methoxyphenyl)indolizine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
1-(3-methoxyphenyl)tetrahydroindolizin-3(1H,2H,5H)-one is unique due to the specific positioning of the methoxy group and the tetrahydroindolizine ring system, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H19NO2 |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
1-(3-methoxyphenyl)-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one |
InChI |
InChI=1S/C15H19NO2/c1-18-12-6-4-5-11(9-12)13-10-15(17)16-8-3-2-7-14(13)16/h4-6,9,13-14H,2-3,7-8,10H2,1H3 |
InChI Key |
SCHQYOVJQWWUPO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC(=O)N3C2CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



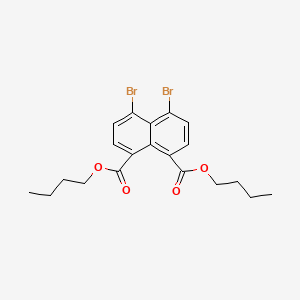
![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14123935.png)
![Diethyl [2-(methylamino)phenyl]arsonite](/img/structure/B14123936.png)
![2-Chloro-4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B14123937.png)
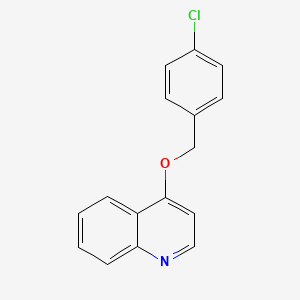
![ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B14123946.png)
![N-(2,3-dihydro-1H-inden-1-yl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14123960.png)
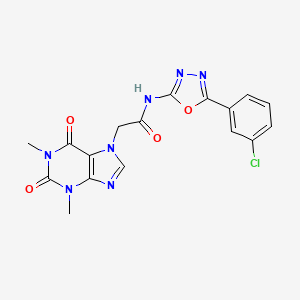
![4-[[(5R)-5-[2-[3,5-bis(trifluoromethyl)phenyl]-1-(2-methyltetrazol-5-yl)ethyl]-7,9-dimethyl-2,3,4,5-tetrahydro-1-benzazepin-1-yl]methyl]cyclohexane-1-carboxylic acid](/img/structure/B14123965.png)
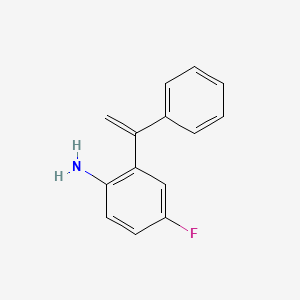
![2-[(1E)-2-(4-Fluorophenyl)prop-1-en-1-yl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14123972.png)
